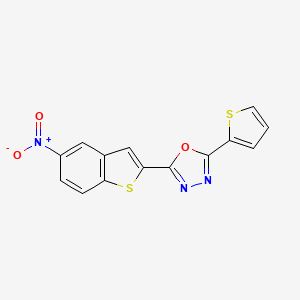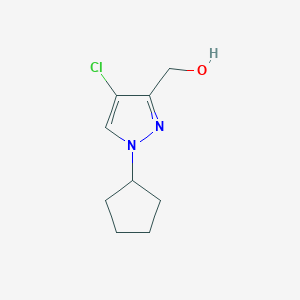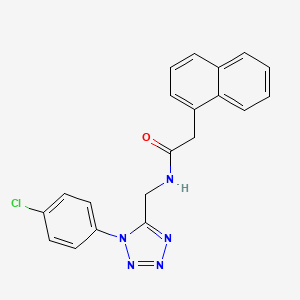![molecular formula C11H11FO5S B2743962 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane CAS No. 2411199-18-1](/img/structure/B2743962.png)
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane, also known as FSPO, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane is not fully understood. However, it is believed to work by inhibiting enzymes that are involved in the growth and replication of cancer cells and viruses. 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the growth and survival of cancer cells. It has also been found to inhibit the activity of integrase, an enzyme that is involved in the replication of HIV.
Biochemical and physiological effects:
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been found to have antioxidant properties.
Advantages and Limitations for Lab Experiments
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a two-step reaction. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a potentially useful compound for studying these diseases. However, there are also limitations to using 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its effectiveness in treating diseases.
Future Directions
There are several future directions for research on 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane. One area of research could focus on understanding the mechanism of action of 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane. This could lead to the development of more effective treatments for diseases such as cancer and viral infections. Another area of research could focus on developing derivatives of 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane that have improved efficacy and fewer side effects. Finally, more research is needed to determine the safety and efficacy of 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane in humans, which could lead to the development of new drugs for treating diseases.
Synthesis Methods
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane can be synthesized using a two-step reaction. The first step involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-phenylacetonitrile to form 2-[(3-fluorosulfonyl)phenyl]acetonitrile. The second step involves the reaction of 2-[(3-fluorosulfonyl)phenyl]acetonitrile with ethyl glyoxylate to form 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane.
Scientific Research Applications
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus.
properties
IUPAC Name |
2-[(3-fluorosulfonyloxyphenyl)methyl]-5-oxooxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO5S/c12-18(14,15)17-10-3-1-2-8(7-10)6-9-4-5-11(13)16-9/h1-3,7,9H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORFMXFCEANLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC(=CC=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2743879.png)





![1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2743892.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743893.png)
![4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2743896.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide](/img/structure/B2743897.png)
![2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2743898.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2743901.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2743902.png)